alpha-Glucosamine 1-phosphate
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Overview
Description
Alpha-Glucosamine 1-phosphate: is a naturally occurring amino sugar phosphate. It is a derivative of glucose where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a crucial role in various biological processes, including the biosynthesis of glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Glucosamine 1-phosphate can be synthesized through microbial fermentation, which involves the use of recombinant microorganisms such as Escherichia coli. The process typically includes the following steps:
Fermentation: Microorganisms are cultured in a medium containing glucose and other nutrients.
Enzymatic Conversion: Enzymes such as phosphoglucosamine mutase convert glucose derivatives into this compound.
Purification: The compound is purified using techniques like chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans like shrimp and crabs. The chitin is treated with concentrated hydrochloric acid to break it down into glucosamine, which is then phosphorylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Glucosamine 1-phosphate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form other sugar phosphates.
Acetylation: It reacts with acetyl-CoA to form N-acetyl-alpha-D-glucosamine 1-phosphate.
Isomerization: It can be isomerized to form different sugar phosphates.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and specific kinases.
Acetylation: Uses acetyl-CoA and acetyltransferases.
Isomerization: Catalyzed by enzymes like phosphoglucosamine mutase.
Major Products:
N-acetyl-alpha-D-glucosamine 1-phosphate: Formed through acetylation.
D-glucosamine 6-phosphate: Formed through isomerization.
Scientific Research Applications
Alpha-Glucosamine 1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the metabolic pathways of amino sugars and nucleotide sugars.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Glucosamine 1-phosphate involves its role as a precursor in the biosynthesis of glycoproteins and glycolipids. It participates in the metabolic pathways that produce these essential biomolecules. The compound is phosphorylated and acetylated to form various derivatives that are incorporated into glycoproteins and glycolipids, which are crucial for cell structure and function .
Comparison with Similar Compounds
N-acetyl-alpha-D-glucosamine 1-phosphate: Similar in structure but has an acetyl group attached.
D-glucosamine 6-phosphate: An isomer with the phosphate group attached to the sixth carbon.
Uniqueness: Alpha-Glucosamine 1-phosphate is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to undergo various chemical modifications makes it a versatile compound in biochemical pathways .
Properties
IUPAC Name |
[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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